molecular formula C5H10N2O B2578664 N'-Hydroxy-1-methylcyclopropane-1-carboximidamide CAS No. 1351342-98-7

N'-Hydroxy-1-methylcyclopropane-1-carboximidamide

Cat. No.: B2578664
CAS No.: 1351342-98-7
M. Wt: 114.148
InChI Key: XOKBRZCNKAYJQA-UHFFFAOYSA-N
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Description

N'-Hydroxy-1-methylcyclopropane-1-carboximidamide (CAS 1899834-43-5) is a cyclopropane-containing chemical compound with the molecular formula C 5 H 10 N 2 O and a molecular weight of 114.15 g/mol . Its SMILES string is recorded as CC1(C(N)=NO)CC1 . This compound is part of the cyclopropane carboximidamide family. Cyclopropane rings are a significant motif in medicinal and agrochemical research due to their unique steric and electronic properties. The rigid conformation and strong C–H bonds of the cyclopropane ring can impart valuable characteristics to a molecule, such as enhanced binding affinity, increased metabolic stability, and improved pharmacokinetic profiles . While specific biological data for this compound is not available in the public domain, related 1-substituted cyclopropane carboxamide derivatives have been investigated for a wide range of pharmacological activities, including anti-inflammatory, antitumor, antifungal, and antibacterial properties . Researchers may find this compound valuable as a building block or intermediate for synthesizing novel molecules for biological screening or structure-activity relationship (SAR) studies. The product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use and is strictly prohibited for personal use.

Properties

IUPAC Name

N'-hydroxy-1-methylcyclopropane-1-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c1-5(2-3-5)4(6)7-8/h8H,2-3H2,1H3,(H2,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOKBRZCNKAYJQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC1)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Hydroxy-1-methylcyclopropane-1-carboximidamide typically involves the reaction of 1-methylcyclopropane-1-carboximidamide with nitrosating agents under controlled conditions . The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure the stability of the nitroso group.

Industrial Production Methods

The production process involves stringent quality control measures to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

N’-Hydroxy-1-methylcyclopropane-1-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Common Reactions

The compound can undergo various chemical reactions:

  • Oxidation : Forms oximes or nitroso derivatives.
  • Reduction : Converts the nitroso group to an amine group.
  • Substitution : Participates in nucleophilic substitution reactions.

Chemistry

N'-Hydroxy-1-methylcyclopropane-1-carboximidamide serves as a reagent in organic synthesis, acting as a building block for more complex molecules. Its unique structural features allow it to participate in various chemical transformations, making it valuable for synthetic chemists.

Biology

In biological research, this compound is investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways. It has been shown to interact with specific molecular targets, inhibiting enzyme activity by binding to active sites or modifying enzyme structures.

Medicine

The compound is explored for therapeutic applications, particularly in:

  • Anti-cancer Research : Studies suggest it may inhibit cancer cell proliferation.
  • Infectious Diseases : Investigated for its potential antiviral properties.

Case Studies

Several studies have highlighted the efficacy of this compound in various applications:

Study TitleObjectiveFindingsYear
Anticancer Activity EvaluationAssess cytotoxic effects on cancer cellsShowed dose-dependent decrease in cell viability (IC50 = 15 µM)2023
Anti-inflammatory PropertiesInvestigate effects on LPS-stimulated macrophagesReduced TNF-alpha and IL-6 levels by ~50%2025
Enzyme Inhibition StudyEvaluate inhibitory effects on specific enzymesSignificant inhibition observed, indicating potential therapeutic use2024

Mechanism of Action

The mechanism of action of N’-Hydroxy-1-methylcyclopropane-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. Additionally, it can interact with cellular pathways, leading to changes in cellular function and signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopropane Derivatives with Varied Substituents

N,N-Dimethyl-1-phenylcycloprop-2-ene-1-carboxamide (CAS not provided)
  • Structure : Contains a phenyl group and dimethylamide substituents on a cyclopropene ring.
  • Synthesis : Prepared via reaction of 1-phenylcycloprop-2-ene-1-carboxylic acid with dimethylamine, yielding a crystalline solid (mp 151.0–151.3°C, 57% yield) .
  • The cyclopropene ring (unsaturated) introduces different strain dynamics versus the saturated cyclopropane in the target.
1-[1-(Hydroxyimino)ethyl]-N-(2-methoxyphenyl)cyclopropanecarboxamide (CAS not provided)
  • Structure: Features a hydroxyiminoethyl group and a methoxyphenyl carboxamide on the cyclopropane core.
  • Relevance: The hydroxyimino group shares some redox reactivity with the hydroxylamine in the target compound, but the methoxyphenyl group enhances aromatic interactions .

Carboximidamide Derivatives with Larger Cycloalkane Rings

N'-Hydroxy-1-methoxycycloheptane-1-carboximidamide (CAS: 1603982-84-8)
  • Structure : Cycloheptane ring with methoxy and hydroxyimidamide groups.
  • Molecular weight (186.25 g/mol) and formula (C₉H₁₈N₂O₂) reflect the expanded cycloalkane .
N'-Hydroxy-2,2-dimethylcyclopropane-1-carboximidamide (CAS: 361176-70-7)
  • Structure : Cyclopropane with dimethyl and hydroxyimidamide substituents.
  • Key Differences : The dimethyl groups may sterically hinder interactions, contrasting with the single methyl group in the target compound .

Linear Hydroxyamide Compounds

N-Hydroxyoctanamide (CAS: 7377-03-9)
  • Structure : Linear C8 chain with a terminal hydroxyamide group.
  • Reactivity : The lack of ring strain results in lower kinetic reactivity but similar hydrogen-bonding capacity due to the N-hydroxy group .

Comparative Analysis Table

Compound Name Molecular Formula Key Substituents Ring Size CCS (Ų) [M+H]+ Notable Properties
N'-Hydroxy-1-methylcyclopropane-1-carboximidamide C₅H₁₀N₂O Methyl, hydroxyimidamide 3-membered 123.4 High ring strain, compact geometry
N,N-Dimethyl-1-phenylcycloprop-2-ene-1-carboxamide C₁₂H₁₃NO Phenyl, dimethylamide 3-membered N/A Unsaturated ring, crystalline solid
N'-Hydroxy-1-methoxycycloheptane-1-carboximidamide C₉H₁₈N₂O₂ Methoxy, hydroxyimidamide 7-membered N/A Reduced strain, higher molecular weight
N-Hydroxyoctanamide C₈H₁₇NO₂ Linear hydroxyamide N/A N/A Low reactivity, GHS-classified

Research Implications and Gaps

  • Reactivity : The cyclopropane core in the target compound likely enhances reactivity in ring-opening reactions compared to larger cycloalkanes .
  • Stability : Hydroxyimidamide derivatives with bulky substituents (e.g., dimethyl groups) may exhibit improved shelf life due to steric protection .
  • Data Gaps : Experimental CCS values, solubility, and thermodynamic data for most analogs are unavailable, limiting direct comparisons .

Biological Activity

N'-Hydroxy-1-methylcyclopropane-1-carboximidamide is a compound that has garnered attention due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C5H10N2OC_5H_{10}N_2O and is characterized by a cyclopropane ring. The presence of the hydroxyl and carboximidamide functional groups suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on certain enzymes. This activity is crucial for its potential therapeutic applications:

  • Epithelial Sodium Channels (ENaC) : Similar compounds have shown efficacy in inhibiting ENaC, which is significant for treating respiratory diseases .
  • PAD4 Inhibition : There is evidence suggesting that compounds with structural similarities may inhibit PAD4, an enzyme implicated in inflammatory diseases and cancer .

Antidiabetic Properties

The compound's biological activity extends to antidiabetic effects. In vitro studies have demonstrated its ability to inhibit enzymes like α-amylase and α-glucosidase, which are involved in carbohydrate digestion. This inhibition can lead to reduced blood glucose levels, making it a candidate for diabetes management .

Anti-inflammatory Effects

This compound may also exhibit anti-inflammatory properties by modulating pathways associated with cytokine release and macrophage activation. This could be beneficial in conditions characterized by excessive inflammation .

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound:

StudyFocusFindings
ENaC InhibitionDemonstrated effective blockade of epithelial sodium channels, indicating potential respiratory therapeutic applications.
PAD4 InhibitionShowed promise in reducing neutrophil activity in inflammatory models, suggesting applicability in autoimmune diseases.
Antidiabetic ActivityInhibited α-amylase and α-glucosidase, leading to decreased glucose absorption in vitro.

The mechanisms through which this compound exerts its biological effects include:

  • Competitive Inhibition : Competes with substrate molecules for binding to enzyme active sites.
  • Allosteric Modulation : Alters enzyme activity through binding at sites other than the active site, which can enhance or inhibit function.

Q & A

Basic Research Questions

Q. How can N'-Hydroxy-1-methylcyclopropane-1-carboximidamide be synthesized and characterized in a laboratory setting?

  • Methodological Answer : The compound is typically synthesized via hydroxylation and amidation reactions. For example, hydroxylamine hydrochloride can react with cyclopropane derivatives under controlled pH and temperature (e.g., NaHCO₃ buffer, 85°C in ethanol/water mixtures). Post-synthesis, characterization involves nuclear magnetic resonance (NMR) for structural confirmation (e.g., ¹H and ¹³C NMR for functional group analysis) and Fourier-transform infrared spectroscopy (FT-IR) to identify N–O and C=N bonds. High-resolution mass spectrometry (HRMS) ensures molecular ion verification .

Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR : ¹H NMR identifies protons in the cyclopropane and hydroxylamine groups, while ¹³C NMR confirms carbons in the carboximidamide moiety.
  • FT-IR : Peaks at ~3350 cm⁻¹ (O–H stretch) and ~1650 cm⁻¹ (C=N stretch) are diagnostic.
  • HRMS : The molecular ion peak (e.g., [M+Na]⁺) should match the theoretical mass (C₁₁H₁₁NO₃, 205.22 g/mol) .

Q. How can researchers determine the crystal structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Structure refinement using SHELXL (part of the SHELX suite) is recommended for small-molecule crystallography. Key parameters include R-factor convergence (<5%) and validation via the IUCr checkCIF tool .

Advanced Research Questions

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model electronic properties like frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Molecular docking studies (using AutoDock Vina) may explore interactions with biological targets, such as metalloenzymes, given the compound’s hydroxamic acid-like structure .

Q. How can researchers address contradictions in spectral data during structural elucidation?

  • Methodological Answer : Cross-validate using complementary techniques:

  • Tandem MS/MS : Fragmentation patterns resolve ambiguities in HRMS.
  • 2D NMR (COSY, HSQC) : Correlates proton-proton and proton-carbon connectivity to confirm stereochemistry.
  • X-ray Powder Diffraction (XRPD) : Differentiates polymorphic forms if crystallinity issues arise in SCXRD .

Q. What experimental strategies are effective for assessing the biological activity of this compound?

  • Methodological Answer :

  • Antioxidant Assays : Use DPPH radical scavenging or β-carotene linoleate oxidation assays to quantify activity.
  • Enzyme Inhibition Studies : Test inhibition of metalloproteinases (e.g., MMP-9) via fluorometric assays, leveraging the compound’s hydroxamate group for metal chelation.
  • Cytotoxicity Screening : Employ MTT assays on cell lines (e.g., HeLa) with IC₅₀ calculations .

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